molecular formula C17H11Cl4N3O3 B2477971 (2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate CAS No. 261622-75-7

(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate

Cat. No. B2477971
CAS RN: 261622-75-7
M. Wt: 447.09
InChI Key: QESKAWJMZUOGIY-UHFFFAOYSA-N
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Description

“(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate” is a chemical compound with the CAS Number: 261622-75-7 . It has a molecular weight of 447.1 and its IUPAC name is (2,6-dichloro-4-pyridinyl)methyl 3- (2,6-dichlorophenyl)-5-methyl-4-isoxazolylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11Cl4N3O3/c1-8-15 (16 (24-27-8)14-10 (18)3-2-4-11 (14)19)23-17 (25)26-7-9-5-12 (20)22-13 (21)6-9/h2-6H,7H2,1H3, (H,23,25) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The specific melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles

A study by Bylund et al. (2012) explored the formation of reactive metabolites from phenyl methyl-isoxazole derivatives, noting the high reactivity of these compounds, which could be relevant for the compound . They proposed a mechanism of bioactivation and suggested strategies to reduce the risk of toxicity associated with these metabolites (Bylund et al., 2012).

Synthesis of Novel Paramagnetic Materials

Castellanos et al. (2008) discussed the synthesis of novel paramagnetic materials using derivatives similar to the compound . This research highlights the potential use of such compounds in creating new materials with unique magnetic properties (Castellanos et al., 2008).

Antimicrobial and Larvicidal Activities

Rajanarendar et al. (2010) synthesized and tested compounds similar to the compound for their antibacterial, antifungal, and mosquito larvicidal activities. This indicates the potential of such compounds in medical and environmental applications (Rajanarendar et al., 2010).

Discovery of Src Kinase Inhibitors for Anti-Tumor Activity

Noronha et al. (2007) identified compounds including those similar to the compound as potent Src kinase inhibitors with potential anti-tumor activity in both human tumor cell lines and animal models, suggesting a role in cancer therapy (Noronha et al., 2007).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) explored the synthesis of compounds incorporating elements similar to the compound for their anticancer and antimicrobial activities. This research underlines the potential pharmaceutical applications of these compounds (Katariya et al., 2021).

Chemical Oxidation Studies

Adolphe-Pierre et al. (1998) studied the chemical oxidation of compounds with structures akin to the compound , providing insights into their chemical reactivity which could be useful in various chemical processes (Adolphe-Pierre et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl4N3O3/c1-8-15(16(24-27-8)14-10(18)3-2-4-11(14)19)23-17(25)26-7-9-5-12(20)22-13(21)6-9/h2-6H,7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESKAWJMZUOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)NC(=O)OCC3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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